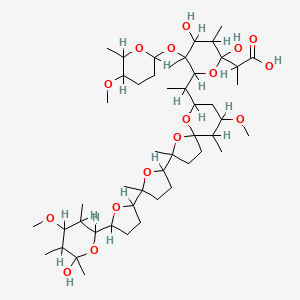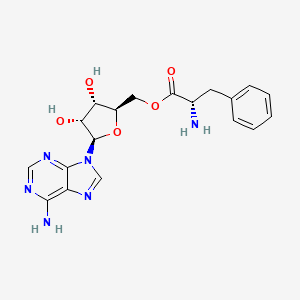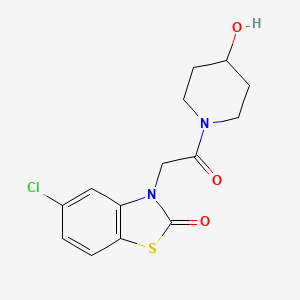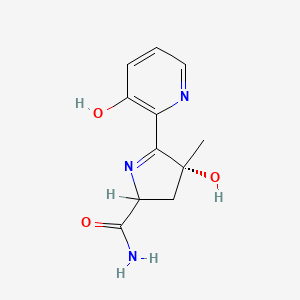
Quinaldate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinaldate is a quinolinemonocarboxylate that is the conjugate base of quinaldic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a quinaldic acid.
Aplicaciones Científicas De Investigación
Inhibition of Mitochondrial Oxidation
- Quinaldate inhibits the oxidation of substrates in rat liver and kidney mitochondria. This inhibition is reversible and occurs at the level of substrate dehydrogenases (König, 1975).
Specific Dehydrogenase Inhibition
- It specifically inhibits pyridine- and flavin nucleotide-dependent dehydrogenases both inside mitochondria and in isolated forms. This makes this compound a distinct "dehydrogenase inhibitor" (König et al., 1975).
Selective Transport of Ions
- This compound derivatives show a high transport ability and selectivity toward lithium ions. This selectivity is unique to the this compound moiety, as similar carboxylic acids do not show this characteristic (Wakita et al., 1991).
Antiproliferative Effects in Cancer Cells
- Quinaldic acid, a derivative of this compound, inhibits the proliferation of colon cancer cells. This antiproliferative activity is accompanied by changes in several signaling pathways, making it a potential candidate for cancer research (Langner et al., 2015).
Coordination Compounds and Catalysis
- This compound forms various coordination compounds with metals like iron, exhibiting unique structural and spectroscopic properties. These compounds have potential applications in catalysis and environmental remediation (Houghton et al., 2010).
Photoluminescent Materials
- Complexes containing this compound exhibit photoluminescent properties, which can be utilized in optical materials and sensors (Vogler et al., 2019).
Cation Extraction
- Acyclic ionophores with this compound moieties are efficient in extracting alkali metal ions, highlighting their potential in chemical separation processes (Wakita et al., 1990).
Propiedades
Fórmula molecular |
C10H6NO2- |
|---|---|
Peso molecular |
172.16 g/mol |
Nombre IUPAC |
quinoline-2-carboxylate |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/p-1 |
Clave InChI |
LOAUVZALPPNFOQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[4-[[1-(2-Methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1226446.png)
![1-[(2,5-Dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1226447.png)
![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)
![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)
![4-[[2-(3-Ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1226452.png)
![2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B1226453.png)
